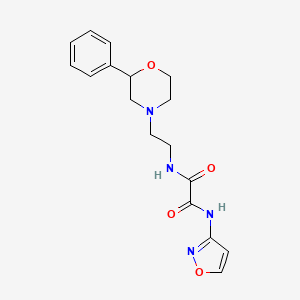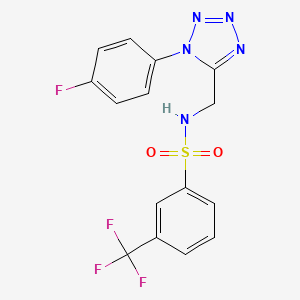
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine, also known as DFP-10917, is a pyrimidine derivative that has gained attention in the field of cancer research due to its potential as an anticancer agent. The compound has shown promising results in preclinical studies and has been found to inhibit the growth of various cancer cell lines.
Mechanism of Action
The exact mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is not yet fully understood. However, studies have shown that the compound inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine disrupts the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine has been found to have minimal toxicity in normal cells and tissues, making it a promising candidate for further development as an anticancer agent. The compound has also been found to have good pharmacokinetic properties, with high bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is its specificity for cancer cells, which reduces the risk of side effects in normal cells and tissues. However, the compound may have limited efficacy against certain types of cancer and may require combination therapy with other anticancer agents to achieve optimal results.
Future Directions
Further research is needed to fully understand the mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine and to optimize its efficacy and safety as an anticancer agent. Possible future directions for research include the development of novel formulations and delivery methods, the identification of biomarkers for patient selection, and the evaluation of 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine in clinical trials.
Synthesis Methods
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine can be synthesized using a multistep process involving the condensation of 2-aminopyridine with 2-chloro-5-fluoropyrimidine, followed by reduction and cyclization. The compound can be obtained in high yield and purity using this method.
Scientific Research Applications
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine has been extensively studied for its anticancer properties. Preclinical studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c10-8-6-11-7-12-9(8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUCAPSIPKZHLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=NC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)


![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)

![2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2383992.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)

